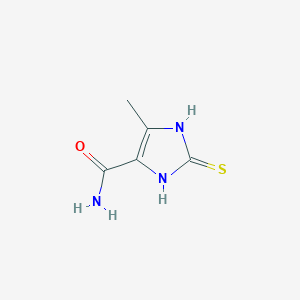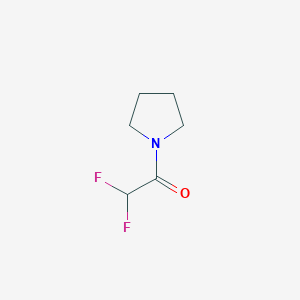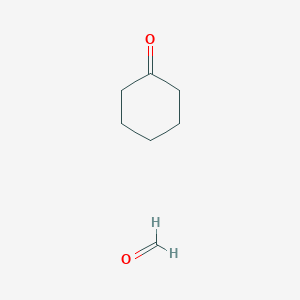
Formaldehyde, polymer with cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with cyclohexanone, also known as polyformaldehyde, is a thermoplastic polymer that is widely used in various industries due to its excellent mechanical and thermal properties. This polymer is synthesized by the polymerization of formaldehyde with cyclohexanone in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Polyformaldehyde has a wide range of scientific research applications due to its excellent mechanical and thermal properties. It is used in the production of various industrial products, such as gears, bearings, and electrical components. It is also used in the production of medical devices, such as catheters and surgical instruments, due to its biocompatibility and resistance to sterilization.
Mecanismo De Acción
The mechanism of action of Formaldehyde, polymer with cyclohexanonehyde is not well understood. However, it is believed that the polymer forms strong intermolecular bonds, which give it its excellent mechanical properties. The polymer is also resistant to heat and chemicals, which makes it useful in various applications.
Biochemical and Physiological Effects:
Polyformaldehyde is generally considered to be biocompatible and non-toxic. However, some studies have suggested that the polymer may release formaldehyde, which is a known carcinogen. Therefore, the use of Formaldehyde, polymer with cyclohexanonehyde in medical applications requires careful consideration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Polyformaldehyde has several advantages for lab experiments. It is easy to mold and shape, and it has excellent mechanical properties. It is also resistant to heat and chemicals, which makes it useful for experiments involving harsh conditions. However, the polymer is not soluble in most solvents, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Formaldehyde, polymer with cyclohexanonehyde. One area of research is the development of new catalysts for the polymerization reaction, which could lead to polymers with improved properties. Another area of research is the development of new applications for Formaldehyde, polymer with cyclohexanonehyde, such as in the production of biodegradable plastics. Additionally, research is needed to better understand the mechanism of action of Formaldehyde, polymer with cyclohexanonehyde and its potential health effects.
Métodos De Síntesis
Polyformaldehyde is synthesized by the polymerization of formaldehyde with cyclohexanone in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the resulting polymer is a white, crystalline solid with a high degree of crystallinity. The polymerization reaction can be carried out using various catalysts, such as acid catalysts, base catalysts, and metal catalysts. The choice of catalyst depends on the desired properties of the polymer.
Propiedades
Número CAS |
108334-37-8 |
|---|---|
Nombre del producto |
Formaldehyde, polymer with cyclohexanone |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
cyclohexanone;formaldehyde |
InChI |
InChI=1S/C6H10O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H2;1H2 |
Clave InChI |
CJTRGWNHVKRZEB-UHFFFAOYSA-N |
SMILES |
C=O.C1CCC(=O)CC1 |
SMILES canónico |
C=O.C1CCC(=O)CC1 |
Sinónimos |
cyclohexanone condensate resin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



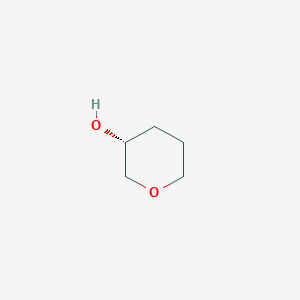
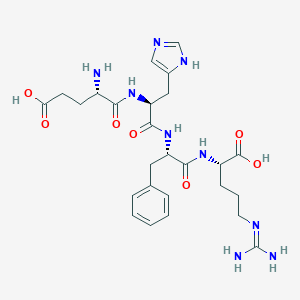
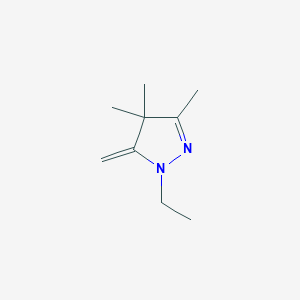
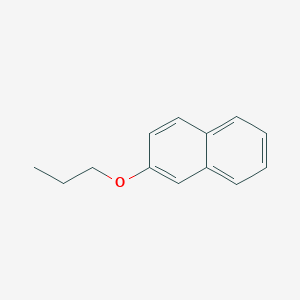
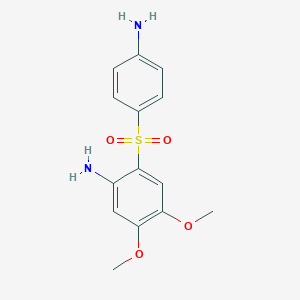
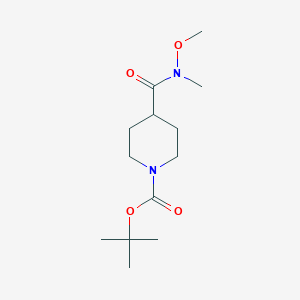
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
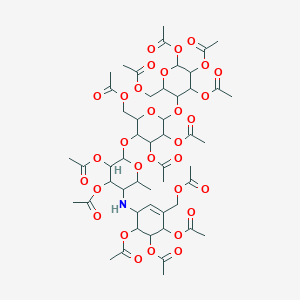
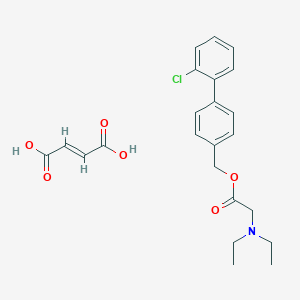
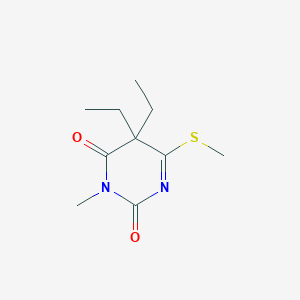
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)
